molecular formula C29H32O13 B601097 依托泊苷杂质C CAS No. 100007-53-2

依托泊苷杂质C

货号: B601097
CAS 编号: 100007-53-2
分子量: 588.6 g/mol
InChI 键: VJJPUSNTGOMMGY-LMSDHMSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An impurity of Etoposide. Etoposide is a cytotoxic anticancer drug which belongs to the topoisomerase inhibitor drug class. It is used in form of its salt etoposide phosphate.

科学研究应用

在配方中的液相色谱测定

Floor等人(1985年)的研究开发了用于使用高效液相色谱(HPLC)在注射剂配方中定量检测依托泊苷及相关杂质(包括依托泊苷杂质C)的特定测定方法。该方法展示了在定量低水平杂质方面的精度,突显了其在确保依托泊苷配方质量方面的重要性(Floor, Klein, Muhammad, & Ross, 1985)

与拓扑异构酶II的相互作用

Wilstermann等人(2007年)探讨了this compound与酵母拓扑异构酶II和人类拓扑异构酶IIalpha的相互作用。该研究确定了this compound的特定取代基与这些酶结合,有助于我们理解该药物在癌症治疗中的作用机制(Wilstermann et al., 2007)

电化学传感

Nguyen等人(2016年)展示了使用碳量子点修饰电极增强依托泊苷的电化学信号。这项研究为在制药和临床样本中对this compound进行敏感检测开辟了途径(Nguyen et al., 2016)

在凋亡基因表达中的作用

Gholami等人(2020年)研究了this compound对癌细胞关键凋亡基因表达的影响。他们的研究结果表明,this compound可以增强依托泊苷的细胞毒性,暗示了其在癌症治疗策略中的潜力(Gholami et al., 2020)

依托泊苷输送系统

Algan等人(2016年)开发了一种稳定性指示的HPLC方法,用于从不同药物输送系统(包括纳米载体)中测定依托泊苷。他们的工作有助于对包含this compound的创新依托泊苷配方进行质量控制(Algan et al., 2016)

作用机制

Target of Action

Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .

Mode of Action

Etoposide Impurity C interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . Etoposide Impurity C is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .

Biochemical Pathways

The action of Etoposide Impurity C on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .

Pharmacokinetics

The pharmacokinetics of Etoposide Impurity C is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations

Result of Action

The primary result of Etoposide Impurity C’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, Etoposide Impurity C eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .

Action Environment

The efficacy and stability of Etoposide Impurity C can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of Etoposide Impurity C may also depend on the specific type of cancer and the patient’s overall health and response to treatment.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Etoposide Impurity C involves the conversion of Etoposide to its intermediate, which is then further reacted to obtain the final product.", "Starting Materials": [ "Etoposide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Etoposide in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 2 hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the product with water.", "Step 5: Purify the product by column chromatography." ] }

CAS 编号

100007-53-2

分子式

C29H32O13

分子量

588.6 g/mol

IUPAC 名称

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1

InChI 键

VJJPUSNTGOMMGY-LMSDHMSKSA-N

手性 SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

规范 SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

α-Etoposide;  (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。